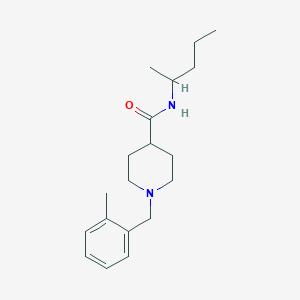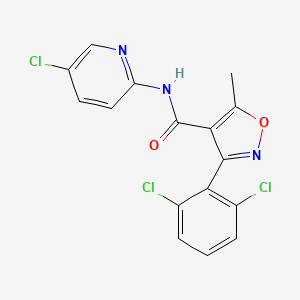![molecular formula C18H14ClN3O3S B6060643 2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B6060643.png)
2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3. JMJD3 is a member of the Jumonji domain-containing (JmjC) family of histone demethylases, which are enzymes that remove methyl groups from histones. GSK-J4 has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and autoimmune disorders.
作用机制
The mechanism of action of 2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide is based on its ability to inhibit the activity of the histone demethylase JMJD3. JMJD3 is involved in the regulation of gene expression, and its activity is often dysregulated in cancer, inflammation, and autoimmune disorders. By inhibiting JMJD3, this compound can alter the expression of genes involved in these diseases, leading to therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on the specific disease being studied. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also reducing the migration and invasion of these cells. In inflammation, this compound can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells. In autoimmune disorders, this compound can reduce the severity of symptoms, such as inflammation and tissue damage.
实验室实验的优点和局限性
One of the main advantages of 2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide is its selectivity for JMJD3, which reduces the risk of off-target effects. Additionally, this compound has been shown to be effective in preclinical models of several diseases, indicating its potential as a therapeutic agent. However, there are also limitations to the use of this compound in lab experiments. For example, the synthesis of this compound can be complex and time-consuming, which may limit its availability for researchers. Additionally, the effects of this compound may vary depending on the specific disease being studied, which can make it difficult to generalize its effects.
未来方向
There are several future directions for research on 2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide. One area of interest is the development of more potent and selective inhibitors of JMJD3, which could improve the therapeutic potential of this class of compounds. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on gene expression. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent in the future.
合成方法
The synthesis of 2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide involves several steps, including the reaction of 2-chlorobenzoyl chloride with 4-aminophenylsulfonamide to form 2-chloro-N-(4-sulfamoylphenyl)benzamide. This intermediate is then reacted with 3-aminopyridine to form the final product, this compound.
科学研究应用
2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide has been extensively studied in preclinical models of cancer, inflammation, and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Inflammation is another area where this compound has shown promise, with studies demonstrating that it can reduce the production of pro-inflammatory cytokines in immune cells. In autoimmune disorders, this compound has been shown to reduce the severity of symptoms in animal models of multiple sclerosis and rheumatoid arthritis.
属性
IUPAC Name |
2-chloro-N-[4-(pyridin-3-ylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c19-17-6-2-1-5-16(17)18(23)21-13-7-9-15(10-8-13)26(24,25)22-14-4-3-11-20-12-14/h1-12,22H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUCZTPXNWOLAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclohexyl-N-[(2-methylphenyl)(4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6060562.png)
![5-chloro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6060563.png)

![1-(2-methoxyethyl)-N-[2-(methylthio)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6060572.png)
![ethyl 4-{1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6060593.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclohexanecarboxamide](/img/structure/B6060606.png)
![1-{4-[({2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amino)methyl]phenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6060614.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B6060621.png)
![N-(3,4-dimethylphenyl)-3-[(2-methoxybenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6060629.png)
![ethyl 1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6060639.png)
![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-4,6-diiodophenol](/img/structure/B6060650.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-(methoxymethyl)piperidine](/img/structure/B6060653.png)

![2-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6060667.png)